5''-O-Syringoylkelampayoside A

Descripción general

Descripción

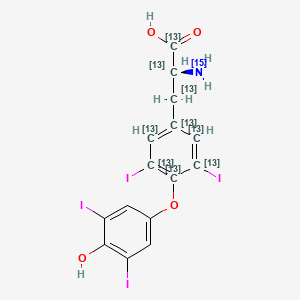

5’'-O-Syringoylkelampayoside A is a natural phenol found in the herbs of Gardenia sootepensis . It is a high-purity natural product intended for reference standards, pharmacological research, and inhibitors .

Molecular Structure Analysis

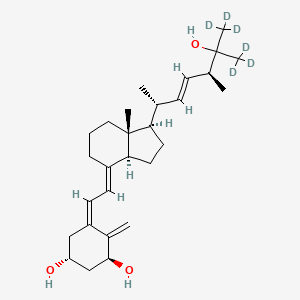

The molecular formula of 5’'-O-Syringoylkelampayoside A is C29H38O17 . Its molecular weight is 658.6 g/mol .Physical and Chemical Properties Analysis

5’'-O-Syringoylkelampayoside A is a powder . It can be dissolved in various solvents such as DMSO, Pyridine, Methanol, and Ethanol .Aplicaciones Científicas De Investigación

Pharmacological and Therapeutic Applications

- Syringic Acid (SA) in Disease Prevention and Treatment : SA, a phenolic compound related to 5'-O-Syringoylkelampayoside A, shows potential in preventing diabetes, cardiovascular diseases, and cancer. It possesses antioxidant, antimicrobial, anti-inflammatory, antiendotoxic, neuroprotective, and hepatoprotective activities, and is effective in scavenging free radicals and reducing oxidative stress markers. SA's therapeutic properties are due to methoxy groups on the aromatic ring, potentially modulating enzyme activity, protein dynamics, and transcription factors involved in various diseases. Additionally, SA has applications in bioremediation, photocatalytic ozonation, and laccase-based catalysis (Srinivasulu et al., 2018).

Biochemical and Cellular Mechanisms

- Gene 5 Protein and Nucleic Acid Structures : The gene 5 protein of filamentous bacteriophages, essential for progeny DNA synthesis, has been shown to bind selectively to single-stranded DNA and form unique nucleoprotein complexes. This protein also demonstrates the ability to denature double-stranded DNAs, suggesting potential applications in studying DNA-protein interactions and regulatory mechanisms in genetic expression (Alberts et al., 1972).

Industrial and Environmental Applications

- Ergosterol and Syringomycin Action : Research has identified a link between ergosterol and the action of syringomycin, a phytotoxin. The SYR1 gene in Saccharomyces cerevisiae, which is involved in ergosterol biosynthesis, plays a critical role in the binding of syringomycin to cell membranes. This finding suggests potential applications in developing strategies for agricultural protection and understanding membrane-sterol interactions (Taguchi et al., 1994).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(3S,4R,5R)-3,4-dihydroxy-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O17/c1-37-15-6-13(7-16(38-2)20(15)30)26(35)43-11-29(36)12-44-28(25(29)34)42-10-19-21(31)22(32)23(33)27(46-19)45-14-8-17(39-3)24(41-5)18(9-14)40-4/h6-9,19,21-23,25,27-28,30-34,36H,10-12H2,1-5H3/t19-,21-,22+,23-,25+,27-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFLXUHEPVEMKK-UTDQSPDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCC2(COC(C2O)OCC3C(C(C(C(O3)OC4=CC(=C(C(=C4)OC)OC)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC[C@]2(CO[C@H]([C@@H]2O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC4=CC(=C(C(=C4)OC)OC)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.